3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a quinoxaline core linked to an oxadiazole ring, which imparts unique chemical and biological properties. The presence of these two heterocyclic systems makes it a promising candidate for various therapeutic applications, particularly in anticancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of quinoxaline derivatives with hydrazides, followed by cyclization with carboxylic acid derivatives to form the oxadiazole ring . The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic systems.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, reduced heterocyclic derivatives, and substituted quinoxaline compounds .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one involves its interaction with various molecular targets. In anticancer research, it has been shown to inhibit tyrosine kinase EGFR, which plays a crucial role in cell proliferation and survival . The compound’s ability to interfere with this pathway makes it a potent anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one
- 1-[(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one
- 1-[(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one
Uniqueness
What sets 3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one apart from similar compounds is its enhanced potency against various cancer cell lines and its ability to inhibit EGFR more effectively than some standard drugs . This makes it a valuable compound for further research and development in anticancer therapies.
Properties
CAS No. |
88423-06-7 |
---|---|
Molecular Formula |
C11H8N4O2 |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
3-(1,3,4-oxadiazol-2-ylmethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C11H8N4O2/c16-11-9(5-10-15-12-6-17-10)13-7-3-1-2-4-8(7)14-11/h1-4,6H,5H2,(H,14,16) |
InChI Key |
DRQCYQVOLVRRMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CC3=NN=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.